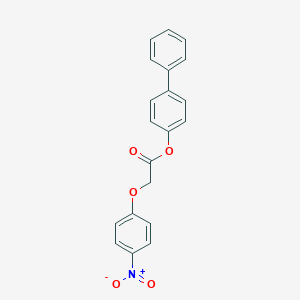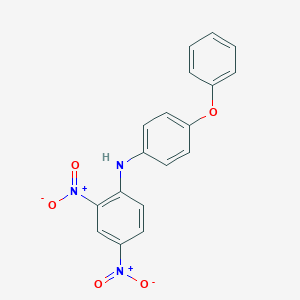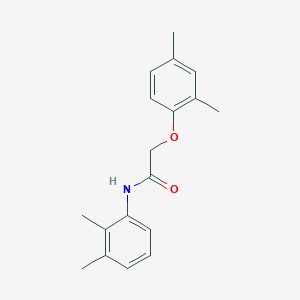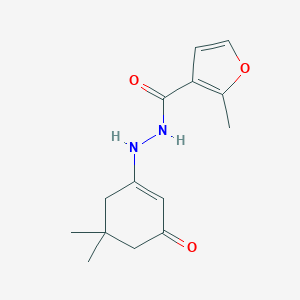![molecular formula C19H21ClN2O3S B325198 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B325198.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide is a chemical compound with the molecular formula C19H21ClN2O3S It is characterized by the presence of an azepane ring, a sulfonyl group, and a chlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-[4-(1-azepanylsulfonyl)phenyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products with modified oxidation states of the sulfonyl group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-phenylthiourea
- N-[4-(1-azepanylsulfonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C19H21ClN2O3S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-8-4-3-7-17(18)19(23)21-15-9-11-16(12-10-15)26(24,25)22-13-5-1-2-6-14-22/h3-4,7-12H,1-2,5-6,13-14H2,(H,21,23) |
InChIキー |
AYAVKRYWNPTKKL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-benzyl-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B325116.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B325117.png)

![[1,1'-BIPHENYL]-4-YL 2-(4-METHYLPHENOXY)ACETATE](/img/structure/B325123.png)
![4-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B325124.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methoxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325125.png)
![N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325126.png)

![(4E)-4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B325128.png)

![N-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B325130.png)
![5-(4-Methylphenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B325131.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methylbenzamide](/img/structure/B325140.png)
